molecular formula C12H16BF2NO2 B1408862 (3,4-Difluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid CAS No. 1704067-16-2

(3,4-Difluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid

Cat. No.: B1408862
CAS No.: 1704067-16-2
M. Wt: 255.07 g/mol
InChI Key: LDOSUNQKCJAJGV-UHFFFAOYSA-N
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Description

“(3,4-Difluoro-5-(4-methylpiperidin-1-yl)phenyl)boronic acid” is a versatile chemical compound used in diverse scientific research, enabling breakthroughs in drug development, catalysis, and molecular recognition. It can be used as a reactant to prepare fluorinated biaryl derivatives via Suzuki cross-coupling reaction with aryl and heteroaryl halides .


Molecular Structure Analysis

The molecular formula of this compound is C12H16BF2NO2 . The InChI code is 1S/C11H15BF2N2O2/c1-15-2-4-16(5-3-15)10-7-8(12(17)18)6-9(13)11(10)14/h6-7,17-18H,2-5H2,1H3 .


Chemical Reactions Analysis

This compound can participate in Suzuki cross-coupling reactions with aryl and heteroaryl halides to form fluorinated biaryl derivatives . It can also react with aryl aldehydes using a Ni catalyst to form flurodiarylmethanols .


Physical and Chemical Properties Analysis

The compound is a white to yellow solid . Its molecular weight is 256.06 .

Scientific Research Applications

Organic Synthesis and Material Science

Organic Light-Emitting Diodes (OLEDs)

Boronic acids have been instrumental in the development of organic semiconductors, particularly for applications in OLEDs. The 4,4-difluoro-4-bora-3a, 4a-diaza-s-indacene (BODIPY)-based materials, a class related to boronic acids, demonstrate promising characteristics as ‘metal-free’ infrared emitters due to their structural design and synthesis advancements. These materials have been applied in sensors, organic thin-film transistors, and organic photovoltaics, underscoring the potential of boronic acid derivatives in electronic and optoelectronic devices (Squeo & Pasini, 2020).

Biomedical Research

Electrochemical Biosensors

The unique properties of boronic acids, including their ability to form reversible covalent bonds with diols, have been exploited in the development of electrochemical biosensors. These biosensors are capable of detecting various biologically relevant analytes such as sugars, glycated hemoglobin (HbA1c), and fluoride ions, leveraging the selective binding capabilities of boronic acid derivatives. This has significant implications for monitoring blood glucose levels and other critical biochemical parameters in clinical diagnostics (Wang et al., 2014).

Drug Discovery

Boronic acids have emerged as valuable tools in drug discovery, with several boronic acid-based drugs approved by regulatory agencies for clinical use. These compounds are recognized for enhancing the potency and improving the pharmacokinetics of drugs, demonstrating the versatility of boronic acids in therapeutic applications. The development of boronic acid drugs encompasses a broad spectrum of activities, including antifungal, antibacterial, and anticancer properties, highlighting their potential in addressing diverse health challenges (Plescia & Moitessier, 2020).

Environmental Science

Water Treatment

The application of boronic acids extends to environmental science, particularly in the removal of boron from seawater in desalination processes. Understanding the removal mechanisms and optimizing the efficiency of boron removal are critical for ensuring the safety and quality of drinking water produced from seawater desalination. This involves exploring the speciation of boric acid and its interactions with reverse osmosis (RO) and nanofiltration (NF) membranes, aiming to enhance the removal efficiency and address the challenges associated with boron in drinking water (Tu et al., 2010).

Properties

IUPAC Name

[3,4-difluoro-5-(4-methylpiperidin-1-yl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BF2NO2/c1-8-2-4-16(5-3-8)11-7-9(13(17)18)6-10(14)12(11)15/h6-8,17-18H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDOSUNQKCJAJGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)F)F)N2CCC(CC2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801172765
Record name Boronic acid, B-[3,4-difluoro-5-(4-methyl-1-piperidinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1704067-16-2
Record name Boronic acid, B-[3,4-difluoro-5-(4-methyl-1-piperidinyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704067-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3,4-difluoro-5-(4-methyl-1-piperidinyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801172765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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